2-Bromopyrene
Overview
Description
2-Bromopyrene is a derivative of pyrene, a well-known aromatic hydrocarbon. Pyrene has captured the interest of researchers due to its versatile properties and potential applications across scientific domains. Among its derivatives, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies. The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies.
Synthesis Analysis
The synthesis of bromopyrenes involves introducing bromine atoms into the pyrene framework. Bromo-substituted precursors serve as vital intermediates in synthetic routes. However, the substitution pattern of bromoderivatives significantly impacts their subsequent functionalization and properties, posing challenges in synthesis and purification. Researchers have explored efficient synthetic methodologies and reaction conditions to obtain mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-). Laboratory research has provided optimized conditions for synthesizing these derivatives1.
Molecular Structure Analysis
The molecular structure of 2-Bromopyrene consists of a pyrene core with a bromine atom attached at a specific position. Understanding the distinct electronic structure of pyrene is pivotal, as it dictates the preferential electrophilic aromatic substitution reactions at specific positions. The position of the bromine atom influences the reactivity and properties of the compound.
Chemical Reactions Analysis
Bromopyrenes participate in various chemical reactions, including electrophilic aromatic substitution. The bromine atom serves as a reactive site, allowing for further functionalization. Researchers have investigated the reactivity of bromopyrenes under different conditions, leading to the synthesis of diverse derivatives.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : 2-Bromopyrene typically appears as a beige solid.
- Melting Point : The compound’s melting point can be determined experimentally.
- Chemical Properties :
- NMR Spectra : The ^1H NMR spectrum of 2-Bromopyrene reveals characteristic peaks corresponding to different hydrogen environments.
Scientific Research Applications
Bromination Mechanism and Derivatives
The study by Feng et al. (2015) explores the bromination mechanism of 2-tert-butylpyrene, resulting in various bromopyrenes. These derivatives are further used to produce aryl-functionalized pyrene derivatives, which have potential applications in materials science, particularly in the field of photophysical properties. The bromination process is enhanced by iron(III) bromide catalysis and has implications for developing new materials with specific optical characteristics (Feng et al., 2015).
Electrosynthesis of Blue-Light-Emitting Films
In the research by Wang et al. (2012), bromo-group-substituted oligopyrene films are synthesized through the electrochemical oxidation of 1-bromopyrene. These films are significant in optoelectronics, DNA fluorescence probes, and electrochemical sensors due to their excellent blue light-emitting properties and good solubility in common solvents (Wang et al., 2012).
Electroluminescent Organic Semiconductors
Research by Salunke et al. (2016) focuses on 1,3,6,8-tetrabromopyrene, a key compound in the organic electronics community. It is transformed into various derivatives, which are then used in organic light-emitting diodes (OLEDs). These substances emit blue and green light, indicating potential applications in the development of new electroluminescent materials for OLED devices (Salunke et al., 2016).
Structural Analysis of Bromopyrene
Taylor et al. (2006) conducted a study on 1-bromopyrene, providing insights into its structural properties. The analysis of its planar structure and intermolecular interactions is crucial for understanding its behavior in various applications, particularly in materials where molecular packing and structure are important (Taylor et al., 2006).
Synthesis and Photophysical Properties
Reimann et al. (2013) synthesized and characterized 3-pyrenylacrylates from 1-bromopyrene. Their study on the photophysical properties and electrochemical investigations provides valuable information for the development of new materials with specific light-emitting characteristics (Reimann et al., 2013).
Fluorescent Probes for Ginkgo Biloba Extract
Kovalev et al. (2014) utilized 1-bromopyrene to develop fluorescent probes for detecting components of the Ginkgo biloba L. leaves extract. This application is significant in the field of analytical chemistry, particularly in the identification and analysis of natural products (Kovalev et al., 2014).
Phosphorescent Ruthenium Complexes
A study by Kurihara et al. (2018) developed ruthenium complexes with a bromopyrene unit to enhance oxygen sensitivity. These complexes are potential candidates as molecular probes for detecting cellular hypoxia, highlighting their importance in biomedical research (Kurihara et al., 2018).
Organic Semiconductor/Graphene Oxide Composites
The research by Khurshid et al. (2018) focuses on composites made from graphene oxide and bromopyrene, showcasing their potential in photo-electrochemical applications. The enhanced life-time of photo-generated charge carriers in these composites indicates their usefulness in developing advanced photocatalytic materials (Khurshid et al., 2018).
Safety And Hazards
As with any chemical compound, safety precautions are necessary when handling 2-Bromopyrene. It is essential to follow proper laboratory protocols, including protective gear, ventilation, and waste disposal. Specific safety data should be obtained from reliable sources.
Future Directions
Future research could focus on:
- Exploring novel functionalization strategies for bromopyrenes.
- Investigating the reactivity of bromopyrenes in various environments.
- Assessing potential applications in materials science, catalysis, or environmental remediation.
properties
IUPAC Name |
2-bromopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOKXARZCJTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)Br)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169076 | |
Record name | Pyrene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyrene | |
CAS RN |
1714-27-8 | |
Record name | Pyrene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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